molecular formula C17H20N6O2S B2492795 2-(cyclopentylthio)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034457-08-2

2-(cyclopentylthio)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2492795
CAS RN: 2034457-08-2
M. Wt: 372.45
InChI Key: JXTRTVZTDKJPSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

A synthetic approach to compounds structurally related to 2-(cyclopentylthio)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide involves starting from commercially available chloropyridine-carboxylic acids with amidoximes to form corresponding chloro-oxadiazolylpyridines. The method then proceeds through hydrazinolysis, esterification, and amide formation to yield the final products (Karpina et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using techniques such as 1H NMR spectroscopy, which provides insight into the electronic environment of hydrogen atoms within the molecule, indicative of the compound's specific structural features. The synthetic route and structural elucidation emphasize the complexity and versatility of constructing such molecules (Karpina et al., 2019).

Chemical Reactions and Properties

These molecules, featuring oxadiazole and triazolopyridine rings, can undergo various chemical reactions, including cyclization, acylation, and nucleophilic substitution, demonstrating their reactivity and potential for further chemical modification. Such reactivity is essential for the development of compounds with desired biological activities (Ibrahim et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular architecture. For instance, different polymorphic forms of structurally related compounds may exhibit distinct physical properties, affecting their biological activity and stability (Shishkina et al., 2021).

Scientific Research Applications

Synthesis and Biological Applications

The synthesis of novel heterocyclic compounds incorporating thiadiazole, pyrimidine, coumarin, pyrazole, and pyridine derivatives demonstrates significant insecticidal and antimicrobial activities. These compounds, including 2-(cyclopentylthio)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide, have been synthesized through various chemical reactions and assessed for their potential applications in agriculture and medicine. For example, a study focused on the synthesis and insecticidal assessment of heterocycles against the cotton leafworm, Spodoptera littoralis, found that these compounds have promising applications in controlling agricultural pests (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antitumor and Antimicrobial Activities

Research into the antitumor and antimicrobial effects of synthesized heterocyclic compounds has shown that some derivatives exhibit significant activities against various cancer cell lines and microbial species. This highlights the potential of these compounds in developing new therapeutic agents. For instance, compounds synthesized from 2-cyano-N-(thiazol-2-yl)acetamide showed promising inhibitory effects on different cell lines, indicating their potential in cancer therapy (Albratty, El-Sharkawy, & Alam, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some 1,2,4-oxadiazole derivatives have been found to inhibit certain enzymes .

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-11-19-17(25-22-11)13-7-4-8-23-14(20-21-16(13)23)9-18-15(24)10-26-12-5-2-3-6-12/h4,7-8,12H,2-3,5-6,9-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTRTVZTDKJPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CSC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

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